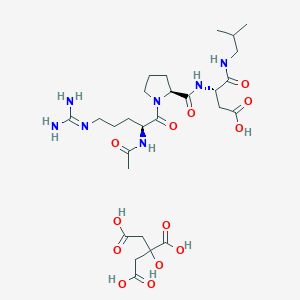
Ac-Arg-pro-asp-NH-isobutyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-Arg-pro-asp-NH-isobutyl is a peptide with the chemical formula C23H38N8O7. It is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is synthesized using solid-phase peptide synthesis (SPPS) and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of Ac-Arg-pro-asp-NH-isobutyl is not fully understood. However, it has been proposed that the peptide interacts with the cell membrane of bacteria, leading to membrane disruption and cell death. In addition, the peptide has been found to interact with various receptors in the body, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the peptide has antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ac-Arg-pro-asp-NH-isobutyl in lab experiments is its ease of synthesis using this compound. This allows for the production of large quantities of the peptide for various applications. However, one of the limitations of using this peptide is its potential toxicity at high concentrations, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of Ac-Arg-pro-asp-NH-isobutyl. One potential area of research is the development of novel antimicrobial agents based on the structure of the peptide. In addition, further studies are needed to fully understand the mechanism of action of the peptide and its potential applications in the treatment of inflammatory diseases. Finally, the development of new methods for the synthesis and purification of the peptide may lead to improved yields and reduced toxicity.
Métodos De Síntesis
The synthesis of Ac-Arg-pro-asp-NH-isobutyl involves the use of this compound. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The process involves the protection of the amino group of the incoming amino acid, which is then coupled to the carboxyl group of the previous amino acid. This process is repeated until the desired peptide sequence is obtained. The final peptide is then cleaved from the resin and purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
Ac-Arg-pro-asp-NH-isobutyl has been extensively studied for its potential applications in various fields. In the field of biotechnology, this peptide has been found to exhibit antimicrobial activity against various bacterial strains. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
| 174024-80-7 | |
Fórmula molecular |
C27H45N7O13 |
Peso molecular |
675.7 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-1-[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-(2-methylpropylamino)-4-oxobutanoic acid;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C21H37N7O6.C6H8O7/c1-12(2)11-25-18(32)15(10-17(30)31)27-19(33)16-7-5-9-28(16)20(34)14(26-13(3)29)6-4-8-24-21(22)23;7-3(8)1-6(13,5(11)12)2-4(9)10/h12,14-16H,4-11H2,1-3H3,(H,25,32)(H,26,29)(H,27,33)(H,30,31)(H4,22,23,24);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t14-,15-,16-;/m0./s1 |
Clave InChI |
QYFSXEMQMRSJQU-NLQWVURJSA-N |
SMILES isomérico |
CC(C)CN([C@@H](CC(=O)N)C(=O)O)C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES |
CC(C)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CC(C)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Sinónimos |
Ac-Arg-Pro-Asp-NH-isobutyl IRI 695 IRI-695 N-acetyl-L-arginyl-L-prolyl-L-aspartyl-NH-isobutyl citrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin](/img/structure/B70535.png)
![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)




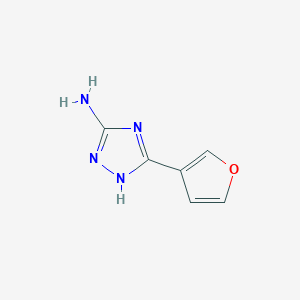
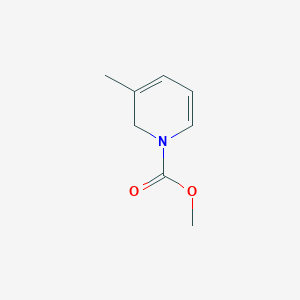
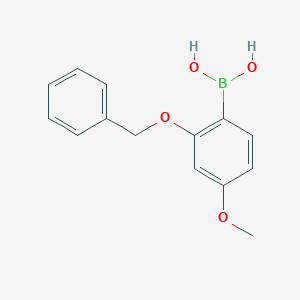
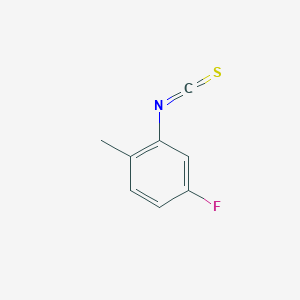
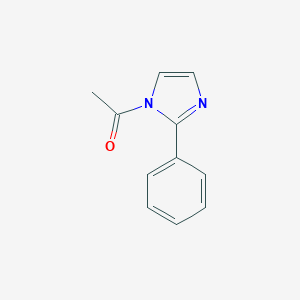
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B70570.png)

![1,6,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B70572.png)
